molecular formula C20H16O3 B6379030 4-(2-Benzyloxyphenyl)-2-formylphenol CAS No. 1111129-50-0

4-(2-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379030
CAS No.: 1111129-50-0
M. Wt: 304.3 g/mol
InChI Key: VHCYCNKIQAAUQI-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a benzyloxy group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.

    Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde by benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms 2-benzyloxybenzaldehyde.

    Formylation: The next step involves the formylation of the benzene ring at the para position relative to the benzyloxy group. This can be achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(2-Benzyloxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(2-Benzyloxyphenyl)-2-nitrophenol or 4-(2-Benzyloxyphenyl)-2-halophenol.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.

    Biology: The compound can be used in the development of probes for studying biological systems, particularly those involving phenolic compounds.

    Industry: Used in the synthesis of dyes, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-(Benzyloxy)benzaldehyde: Similar structure but with the formyl group ortho to the benzyloxy group, affecting its reactivity and applications.

    4-(2-Benzyloxyphenyl)-2-fluorophenol: Contains a fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness

4-(2-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both a benzyloxy group and a formyl group on the phenol ring

Properties

IUPAC Name

2-hydroxy-5-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYCNKIQAAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685375
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-50-0
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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